molecular formula C13H22O2 B12653515 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate CAS No. 94022-61-4

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate

Katalognummer: B12653515
CAS-Nummer: 94022-61-4
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: KYZBDSLEMDHLBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate is an organic compound with the molecular formula C13H22O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique spatial arrangement. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate typically involves the esterification of bicyclo[2.2.1]hept-2-ylethanol with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The rigid bicyclic structure can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.1]hept-2-ene
  • Bicyclo[2.2.1]heptan-2-one

Uniqueness

1-Bicyclo(2.2.1)hept-2-ylethyl butyrate stands out due to its ester functional group, which imparts unique reactivity and potential applications in various fields. Its rigid bicyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

94022-61-4

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

1-(2-bicyclo[2.2.1]heptanyl)ethyl butanoate

InChI

InChI=1S/C13H22O2/c1-3-4-13(14)15-9(2)12-8-10-5-6-11(12)7-10/h9-12H,3-8H2,1-2H3

InChI-Schlüssel

KYZBDSLEMDHLBR-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC(C)C1CC2CCC1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.